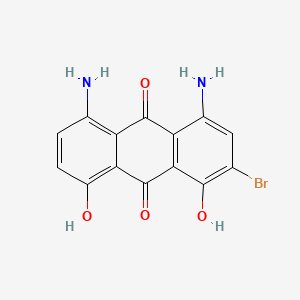

4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H9BrN2O4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is notable for its unique structure, which includes amino, bromo, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This property is particularly useful in cancer research, where it can inhibit the proliferation of cancer cells. The compound also interacts with enzymes, potentially inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone can be compared with other anthraquinone derivatives, such as:

1,8-Dihydroxyanthraquinone: Known for its use in antipsoriatic drugs.

1,5-Diamino-4,8-dihydroxyanthraquinone: Another derivative with similar applications in dyes and pigments.

2,3-Dihydroxyanthraquinone: Used in the synthesis of natural products and pharmaceuticals

The uniqueness of this compound lies in its combination of amino, bromo, and hydroxy groups, which provide a versatile platform for various chemical modifications and applications.

Biological Activity

4,5-Diamino-2-bromo-1,8-dihydroxyanthraquinone (DBDA) is a derivative of anthraquinones, a class of compounds known for their diverse biological activities. This article explores the biological activity of DBDA, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of Anthraquinones

Anthraquinones are characterized by their three-ring structure and have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including anticancer, antibacterial, and antifungal effects. The specific modifications on the anthraquinone core can significantly influence their biological properties.

Anticancer Activity

DBDA has shown promising anticancer properties in various studies. A review highlighted that derivatives of 1,8-dihydroxyanthraquinone exhibit significant anticancer activity against multiple cancer types including breast, lung, and colon cancers .

Mechanisms of Action:

- Proapoptotic Effects: DBDA induces apoptosis in cancer cells by modulating the mitochondrial pathway. For instance, it has been reported that emodin (a related compound) activates caspases and alters the Bcl-2/Bax ratio in breast cancer cells .

- Tyrosine Kinase Inhibition: Similar to other anthraquinone derivatives, DBDA may inhibit tyrosine kinases involved in cancer cell proliferation and survival pathways .

Antibacterial Activity

Research indicates that anthraquinones can inhibit the growth of certain bacteria. DBDA has been tested against Gram-positive bacteria such as Bacillus sp., demonstrating its potential as an antibacterial agent . The mechanism involves interference with bacterial DNA metabolism and inhibition of mitochondrial ADP transport .

Study 1: Anticancer Properties in Breast Cancer Models

In a study assessing the effects of emodin (a close analog), it was found that treatment with emodin at concentrations of 20 µM and 50 µM significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial signaling pathways . The implications suggest that DBDA could exhibit similar effects due to structural similarities.

Study 2: Antibacterial Efficacy

A patent describes the use of anthraquinones to inhibit sulfide production from sulfate-reducing bacteria. Although primarily focused on environmental applications, this study indicates that DBDA may also possess unique antibacterial properties that could be harnessed for therapeutic purposes .

Research Findings Summary Table

Properties

CAS No. |

64918-92-9 |

|---|---|

Molecular Formula |

C14H9BrN2O4 |

Molecular Weight |

349.14 g/mol |

IUPAC Name |

4,5-diamino-2-bromo-1,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H9BrN2O4/c15-4-3-6(17)9-11(12(4)19)14(21)10-7(18)2-1-5(16)8(10)13(9)20/h1-3,18-19H,16-17H2 |

InChI Key |

OEOBNTWIEVRPDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.